6-Hydroxy-2,4,5-triaminopyrimidine sulfate

Thermal Stability Salt Form Selection Material Handling

Choose 6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8) for unmatched stability and functional specificity. The sulfate salt ensures years of integrity at 2–30°C, unlike the free base (t½ <2 h in air). Its 5-amino group is the essential electron-donating antioxidant pharmacophore of tetrahydrofolate—absent in positional isomers. Purchase for certified Folic Acid EP Impurity B reference standards, riboflavin biosynthesis research, or reproducible electrochemical studies. HPLC-verified ≥98% purity with defined melting point (≥300°C) and solubility (2 g/L, pH 2–3) meets stringent regulatory and analytical method validation requirements.

Molecular Formula C4H9N5O5S
Molecular Weight 239.21 g/mol
CAS No. 39267-74-8
Cat. No. B1417448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2,4,5-triaminopyrimidine sulfate
CAS39267-74-8
Synonyms2,4,5-triamino-6-hydroxypyrimidine
2,5,6-triamino-4-pyrimidinone
6-hydroxy-2,4,5-triaminopyrimidine
6-hydroxy-2,4,5-triaminopyrimidine, dihydrochloride
6-hydroxy-2,4,5-triaminopyrimidine, sulfate
6-hydroxy-2,4,5-triaminopyrimidine, sulfate(1:1)
Molecular FormulaC4H9N5O5S
Molecular Weight239.21 g/mol
Structural Identifiers
SMILESC1(=C(N=C(NC1=O)N)N)N.OS(=O)(=O)O
InChIInChI=1S/C4H7N5O.H2O4S/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4)
InChIKeyRSKNEEODWFLVFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 80 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2,4,5-triaminopyrimidine Sulfate (CAS 39267-74-8): Structural and Functional Baseline for Procurement Decisions


6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8), also designated as 2,4,5-triamino-6-hydroxypyrimidine sulfate or 2,5,6-triamino-4-hydroxypyrimidine sulfate, is a pyrimidine derivative characterized by three amino groups and a hydroxyl group on the pyrimidine ring, stabilized as a sulfate salt [1][2]. The compound exhibits a molecular weight of 239.21 g/mol (C₄H₉N₅O₅S), a high melting point (≥300°C), and limited aqueous solubility (2 g/L at 20°C) with an acidic pH of 2-3 in solution . It serves as the antioxidant pharmacophore of tetrahydrofolate (THF) and 5-methyltetrahydrofolate, with the 5-amino group identified as critical for electron-donating antioxidant activity [3].

Why Generic Substitution Fails: Critical Differentiation of 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate from Structural Analogs


Generic substitution of 6-hydroxy-2,4,5-triaminopyrimidine sulfate with structurally similar triaminopyrimidines is scientifically unsound due to divergent functional group positioning, salt-form stability, and application-specific performance characteristics. The sulfate salt form confers a melting point of ≥300°C and aqueous solubility of 2 g/L (pH 2-3), which differ substantially from the free base (CAS 1004-75-7, mp 165-167°C) and alternative salt forms [1]. The 5-amino group is essential for the compound's antioxidant pharmacophore activity, a feature absent in analogs like 2,4,6-triaminopyrimidine [2]. Furthermore, the 6-hydroxy-2,4,5-substitution pattern enables specific roles in riboflavin biosynthesis and as the folic acid EP Impurity B reference standard—applications for which positional isomers (e.g., 4,5,6-triaminopyrimidine) are functionally non-equivalent [3].

Quantitative Differentiation Evidence for 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate Procurement


Thermal Stability and Salt-Form Integrity: Sulfate vs. Free Base

6-Hydroxy-2,4,5-triaminopyrimidine sulfate (CAS 39267-74-8) exhibits a melting point of ≥300°C (350°C per Sigma-Aldrich specification), whereas the free base (CAS 1004-75-7) melts at 165-167°C [1]. The sulfate salt demonstrates decomposition beginning at approximately 220°C under normal conditions, whereas the free base undergoes rapid oxidative degradation in air with a half-life under 2 hours .

Thermal Stability Salt Form Selection Material Handling

Solubility and pH Profile: Sulfate Salt vs. Free Base Form

The sulfate salt (CAS 39267-74-8) exhibits aqueous solubility of 2 g/L at 20°C with a solution pH of 2-3, whereas the free base (CAS 1004-75-7) demonstrates slightly soluble characteristics in neutral water but dissolves readily in acidic/basic solutions [1]. The sulfate salt also shows good solubility in DMSO, contrasting with limited solubility in organic solvents for the free base .

Aqueous Solubility pH-Dependent Formulation Salt Selection

Antioxidant Pharmacophore Identity: 5-Amino Group Requirement

The antioxidant activity of tetrahydrofolate (THF) and 5-methyltetrahydrofolate resides in the pterin core, and the antioxidant pharmacophore is 4-hydroxy-2,5,6-triaminopyrimidine (the parent structure of the sulfate salt). The electron-donating effect of the 5-amino group is of major importance for antioxidant activity [1]. In contrast, 2,4,6-triaminopyrimidine (lacking the 5-amino group) shows efficient reaction with oxidizing free radicals (k = 1.1 × 10⁸–4.5 × 10⁹ M⁻¹ s⁻¹) but does not replicate the specific antioxidant pharmacophore of THF [2].

Antioxidant Activity Free Radical Scavenging Structure-Activity Relationship

Electrochemical Oxidation Behavior: 2e⁻, 2H⁺ Mechanism and Kinetic Stability

Electrochemical oxidation of 6-hydroxy-2,4,5-triaminopyrimidine at pyrolytic graphite electrode proceeds via a 2e⁻, 2H⁺ mechanism to yield alloxan, with first-order kinetics for the decay of the UV-absorbing intermediate characterized over pH 2.5-10.8 [1]. The sulfate salt form (CAS 39267-74-8) stabilizes the highly oxidizable free base, which undergoes rapid oxidative degradation (t₁/₂ < 2 h in air), whereas sulfonation generates a crystalline salt stable for years at 2-30°C .

Electrochemistry Oxidation Mechanism Cyclic Voltammetry

Biosynthetic Intermediate Specificity: Riboflavin Pathway vs. Non-Equivalent Positional Isomers

6-Hydroxy-2,4,5-triaminopyrimidine is a verified intermediate in the riboflavin biosynthetic pathway, produced and excreted by rib7 mutants of Saccharomyces cerevisiae [1][2]. This compound or its carbohydrate derivative appears specifically as an intermediate in riboflavin biosynthesis, whereas positional isomers such as 4,5,6-triaminopyrimidine sulfate (CAS 6640-23-9) lack this biosynthetic role and serve different synthetic applications .

Riboflavin Biosynthesis Metabolic Engineering Yeast Genetics

Purity and Quality Specification: HPLC-Grade Sulfate vs. Technical-Grade Free Base

Commercial availability of 6-hydroxy-2,4,5-triaminopyrimidine sulfate includes HPLC-verified purity grades of 98% (AKSci I153) and ≥97% (various suppliers), with melting point specifications of 280-290°C or ≥300°C . The free base (CAS 1004-75-7) is typically offered at ≥95% purity with a melting point of 165-167°C . The sulfate salt is also available as a certified pharmaceutical secondary standard (Folic Acid Impurity B) from Sigma-Aldrich .

Analytical Quality Purity Specification Procurement Grade

Optimal Research and Industrial Application Scenarios for 6-Hydroxy-2,4,5-triaminopyrimidine Sulfate


Antioxidant Mechanism Studies and THF-Mimetic Development

Use 6-hydroxy-2,4,5-triaminopyrimidine sulfate as the defined antioxidant pharmacophore of tetrahydrofolate (THF) for structure-activity relationship studies of folate antioxidants. The compound's 5-amino group is critical for electron-donating antioxidant activity [1]. The sulfate salt form provides long-term stability (years at 2-30°C) versus the rapidly degrading free base (t₁/₂ < 2 h in air), enabling reproducible biochemical assays .

Pharmaceutical Impurity Reference Standard for Folic Acid Quality Control

Employ 6-hydroxy-2,4,5-triaminopyrimidine sulfate as the certified pharmaceutical secondary standard for Folic Acid EP Impurity B [1]. The sulfate salt is available in HPLC-verified 98% purity grade with defined melting point (280-290°C) and solubility specifications (2 g/L, pH 2-3), meeting regulatory requirements for analytical method validation and batch release testing .

Riboflavin Biosynthesis Research and Metabolic Engineering

Utilize 6-hydroxy-2,4,5-triaminopyrimidine sulfate as the authentic biosynthetic intermediate in riboflavin pathway studies. The compound is specifically produced by rib7 mutants of Saccharomyces cerevisiae and reacts with diacetyl or glyoxal to yield characteristic pteridines for pathway analysis [1]. The sulfate salt form ensures compound integrity during storage and experimental handling, unlike the labile free base .

Electrochemical Probe Development and Oxidation Mechanism Studies

Apply 6-hydroxy-2,4,5-triaminopyrimidine sulfate in electrochemical studies exploiting its defined 2e⁻, 2H⁺ oxidation mechanism to alloxan at pyrolytic graphite electrodes over pH 2.5-10.8 [1]. The sulfate salt's thermal stability (decomposition onset ~220°C, mp ≥300°C) and long-term storage stability (years at 2-30°C) make it suitable for reproducible electrochemical experiments, whereas the free base degrades within hours .

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